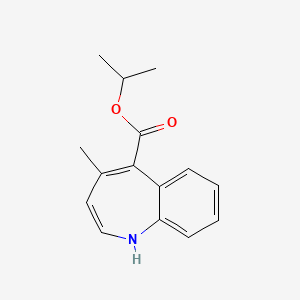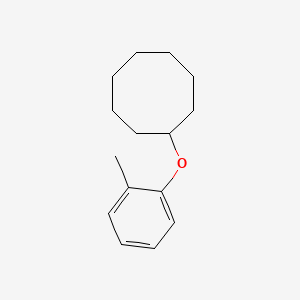![molecular formula C25H33IN4O3 B14204773 D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-85-1](/img/structure/B14204773.png)
D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, ensuring the production of high-purity peptides suitable for research and application.
化学反应分析
Types of Reactions
D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized using reagents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous or organic solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of iodophenyl oxides or iodophenyl alcohols.
Reduction: Formation of deiodinated phenylalaninamide derivatives.
Substitution: Formation of substituted phenylalaninamide derivatives with various functional groups.
科学研究应用
D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用机制
The mechanism of action of D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- D-Leucyl-D-alanyl-N-[(3-chlorophenyl)methyl]-D-phenylalaninamide
- D-Leucyl-D-alanyl-N-[(3-bromophenyl)methyl]-D-phenylalaninamide
- D-Leucyl-D-alanyl-N-[(3-fluorophenyl)methyl]-D-phenylalaninamide
Uniqueness
D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is unique due to the presence of the iodophenyl group, which can confer distinct chemical and biological properties. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with molecular targets.
属性
CAS 编号 |
824406-85-1 |
|---|---|
分子式 |
C25H33IN4O3 |
分子量 |
564.5 g/mol |
IUPAC 名称 |
(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22-/m1/s1 |
InChI 键 |
URJMIHRSRAUYQC-ZPMCFJSWSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@@H](CC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
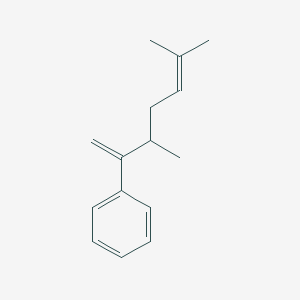
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)


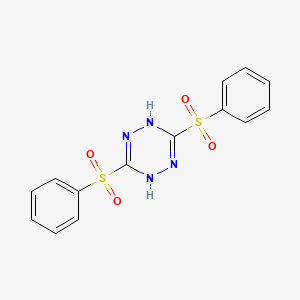

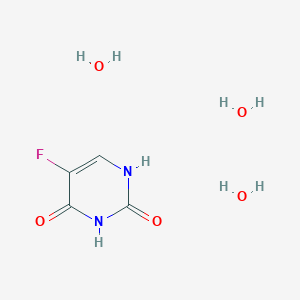
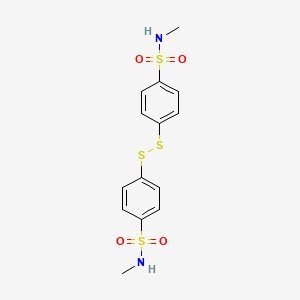
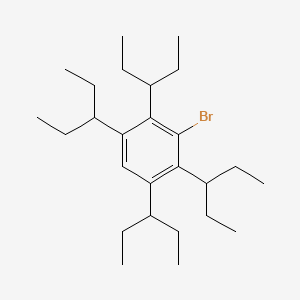
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)
